

Spectroscopic Profile of 1-Methyltetrahydropyrimidin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyltetrahydropyrimidin-2(1H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyltetrahydropyrimidin-2(1H)-one** (CAS No. 10166-54-8). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure, data from closely related analogs, and detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and analogous spectroscopic data for **1-Methyltetrahydropyrimidin-2(1H)-one**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Triplet	2H	-CH ₂ -N(CH ₃)-
~2.8 - 3.0	Singlet	3H	-N-CH ₃
~2.5 - 2.7	Triplet	2H	-CH ₂ -C=O
~1.8 - 2.0	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~155 - 157	C=O	Carbonyl Carbon
~48 - 52	CH ₂	-CH ₂ -N(CH ₃)-
~35 - 39	CH ₃	-N-CH ₃
~30 - 34	CH ₂	-CH ₂ -C=O
~18 - 22	CH ₂	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~2950 - 2850	Strong	C-H Stretch (Aliphatic)
~1650 - 1630	Strong	C=O Stretch (Amide)
~1460	Medium	CH ₂ Bend
~1250 - 1020	Medium	C-N Stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for an Analogous Compound

The following data is for the unsaturated analog, 1-Methyl-2(1H)-pyrimidinone (CAS 3739-81-9), as experimental data for the target compound is not readily available.[1][2]

m/z	Relative Intensity	Possible Fragment
110	100%	[M] ⁺ (Molecular Ion)
82	~50%	[M - CO] ⁺
67	~40%	[M - HNCO] ⁺
54	~60%	[C ₃ H ₄ N] ⁺
42	~80%	[C ₂ H ₄ N] ⁺

Note: The fragmentation pattern of **1-Methyltetrahydropyrimidin-2(1H)-one** is expected to differ due to the saturated ring structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1-Methyltetrahydropyrimidin-2(1H)-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone).[3]
- Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

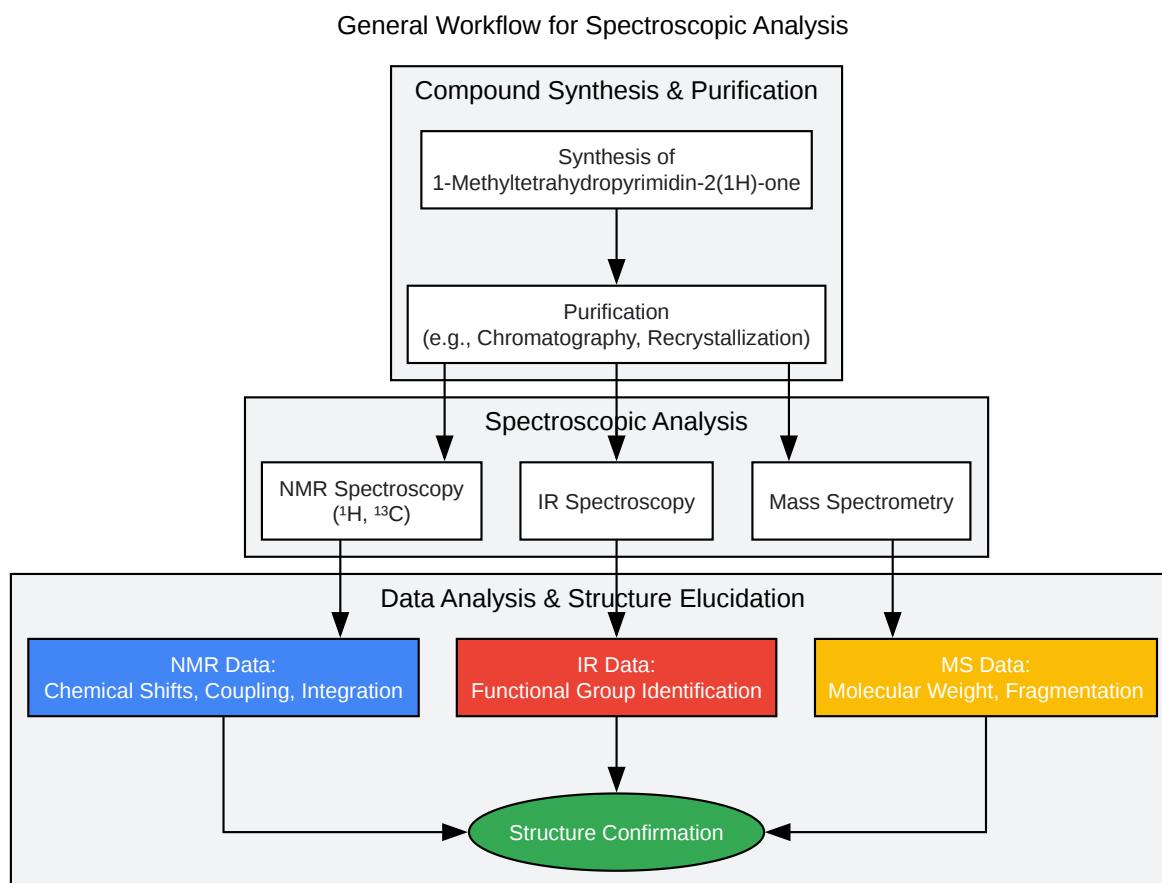
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules.

- Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.



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General workflow for spectroscopic analysis.

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References

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